Methyl (4-BOC-2-FMOC-Pierazine)-2-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

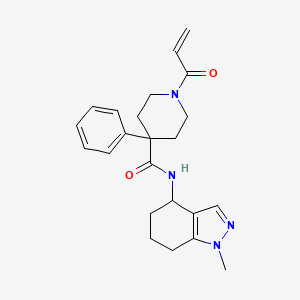

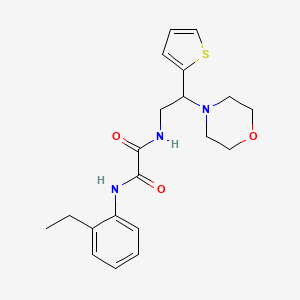

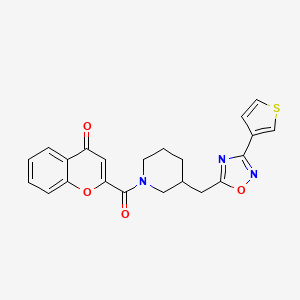

The name “Methyl (4-BOC-2-FMOC-Pierazine)-2-acetate” suggests that this compound is a derivative of piperazine, which is a common building block in the synthesis of pharmaceuticals and other organic compounds . The “BOC” and “FMOC” in the name refer to protective groups used in organic synthesis. These groups are often used to protect reactive sites on a molecule during a reaction, and then removed in a later step.

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule. The presence of BOC and FMOC protective groups would allow for selective reactions to occur at different sites on the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (4-BOC-2-FMOC-Pierazine)-2-acetate” would depend on its exact molecular structure. Piperazine derivatives can exhibit a wide range of properties, depending on the nature of the other functional groups present in the molecule .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are widely recognized for their versatility in medicinal chemistry, serving as crucial scaffolds in the development of drugs with varied therapeutic applications. These applications include, but are not limited to, antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, highlighting the importance of structural modifications for enhancing pharmacokinetic and pharmacodynamic properties. This adaptability underscores the potential of piperazine derivatives, including Methyl (4-BOC-2-FMOC-Piperazine)-2-acetate, in drug discovery and development processes (Rathi et al., 2016).

Anti-Mycobacterial Activity

Piperazine-based compounds have shown significant potential in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural versatility of piperazine as a building block allows for the rational design and optimization of anti-TB molecules, aiding in the development of safer, selective, and cost-effective anti-mycobacterial agents. This activity exemplifies the compound's utility in addressing one of the most critical challenges in infectious disease treatment today (Girase et al., 2020).

Pharmacophoric Activities of Piperazine Analogues

Research into the synthesis and pharmaceutical applications of piperazine and its analogues has demonstrated a broad spectrum of pharmacophoric activities. The development of new methods for synthesizing piperazine derivatives has been driven by their significant therapeutic potential, reflecting ongoing trends in medicinal chemistry (Mohammed et al., 2015).

Role in Drug Metabolism

The study of drug metabolism pathways, such as those involving saracatinib, has revealed the formation of reactive intermediates from N-methyl piperazine groups. This research provides insights into the reasons behind certain drug side effects, contributing to safer drug design by understanding the bioactivation mechanisms and the metabolic pathways involved (Attwa et al., 2018).

Future Directions

properties

IUPAC Name |

4-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-25(31)28-13-14-29(18(16-28)15-24(30)33-4)26(32)34-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23H,13-17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIFPRXEVOVAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(9H-Fluoren-9-yl)methyl 4-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2531132.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2531134.png)

![6-methyl-N-[4-(methylsulfonyl)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2531137.png)

![N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2531141.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)